molecular formula C5H5ClN2O2S B1530162 2-Chloropyridine-4-sulfonamide CAS No. 1182767-38-9

2-Chloropyridine-4-sulfonamide

Cat. No.: B1530162
CAS No.: 1182767-38-9
M. Wt: 192.62 g/mol
InChI Key: HMULZMJXHFXUDR-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonamide is a useful research compound. Its molecular formula is C5H5ClN2O2S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-4-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding to the enzyme and subsequently inhibits the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a halt in DNA replication, preventing bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in DNA replication . On a cellular level, this results in the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance . Additionally, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution .

Properties

IUPAC Name

2-chloropyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULZMJXHFXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182767-38-9
Record name 2-chloropyridine-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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